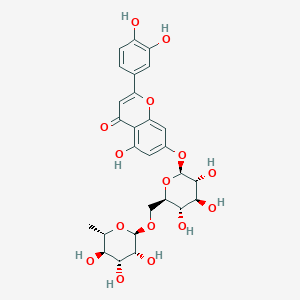

Luteolin 7-rutinoside

説明

Luteolin-7-rutinoside is a flavonoid glycoside commonly found in various plants such as Mentha longifolia and Olea europaea . It is known for its biological activities, including antioxidant, anti-inflammatory, and anti-diabetic properties . This compound has been used traditionally as a flavoring agent and has shown potential in various therapeutic applications .

準備方法

Synthetic Routes and Reaction Conditions: Luteolin-7-rutinoside can be isolated from plant sources through various extraction methods. One common method involves the use of ethanol extraction followed by chromatographic separation . For instance, the dry whole of Pteris cretica L. var. nervosa medicinal materials can be extracted exhaustively with 70% ethanol under reflux conditions . The extract is then subjected to chromatographic techniques to isolate luteolin-7-rutinoside .

Industrial Production Methods: Industrial production of luteolin-7-rutinoside typically involves large-scale extraction from plant materials. The process includes solvent extraction, concentration, and purification using techniques such as high-performance liquid chromatography (HPLC) . The use of advanced chromatographic methods ensures the high purity and yield of the compound .

化学反応の分析

反応の種類: ルテオリン-7-ルチノシドは、酸化、還元、置換など、様々な化学反応を起こします。 これらの反応は、化合物の構造を改変し、その生物活性を高めるために不可欠です .

一般的な試薬と条件:

主な生成物: これらの反応によって生成される主な生成物には、生物活性が強化または改変されたルテオリン-7-ルチノシドの様々な誘導体が含まれます .

科学的研究の応用

Biological Activities

Luteolin 7-rutinoside has been studied for its anti-inflammatory, antioxidant, and antibacterial properties. Below are detailed insights into its applications based on recent research findings.

Anti-inflammatory Effects

Research indicates that this compound can inhibit inflammatory responses. In a study involving lipopolysaccharide-stimulated RAW 264.7 cells, this compound demonstrated a capacity to reduce nitric oxide and prostaglandin E2 production, which are markers of inflammation. The study highlighted that luteolin was more potent than its glycoside form, suggesting that the free form may be more effective in clinical applications .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated in various models. Its ability to scavenge free radicals contributes to cellular protection against oxidative stress. A study showed that methanolic extracts containing this compound exhibited significant antioxidant activity, enhancing the activity of antioxidant enzymes like superoxide dismutase and glutathione peroxidase in human lymphocyte cultures .

Antibacterial Properties

This compound has been investigated for its antibacterial effects against various pathogens. In particular, extracts containing this compound demonstrated significant activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA). The antibacterial action is attributed to the high flavonoid content, which may act synergistically with other compounds .

Case Study 1: Protective Effects on Pancreatic Cells

A study focused on the protective effects of this compound on RIN-5F pancreatic cells exposed to high glucose levels. The results indicated that treatment with the compound improved insulin secretion and glucose uptake significantly, suggesting potential applications in managing diabetes and related metabolic disorders .

Case Study 2: Antioxidative Effects in Human Lymphocytes

In another investigation, the antioxidative effects of methanolic extracts containing this compound were assessed in human lymphocyte cultures subjected to oxidative stress. The findings revealed that supplementation with the extract led to a notable increase in antioxidant enzyme activity and a decrease in malondialdehyde levels, indicating reduced lipid peroxidation .

Data Tables

作用機序

ルテオリン-7-ルチノシドは、様々な分子機構を通じて作用を発揮します:

抗炎症活性: 腫瘍壊死因子αやインターロイキン-6などの炎症性サイトカインの産生を阻害します.

抗酸化活性: この化合物はフリーラジカルを消去し、抗酸化酵素の活性を高めます.

抗糖尿病活性: インスリン分泌と感受性を高めることで、グルコース恒常性を改善します.

関与する分子標的としては、PI3K/AKT/AMPK/NF-κBなどのシグナル伝達経路があり、炎症やグルコース代謝において重要な役割を果たしています .

類似化合物との比較

ルテオリン-7-ルチノシドは、その独特の構造と生物活性により、フラボノイド配糖体の中でユニークな存在です。類似の化合物には次のものがあります:

ルテオリン-7-O-グルコシド: 構造は似ていますが、ルテオリンコアに結合している糖部分が異なります.

アピゲニン-7-ルチノシド: 抗炎症作用を持つ別のフラボノイド配糖体ですが、分子標的が異なります.

クリソエリオール-7-ルチノシド: 抗炎症作用と抗酸化作用で知られていますが、フラボノイド環の置換パターンが異なります.

生物活性

Luteolin 7-rutinoside, a flavonoid glycoside derived from luteolin, has garnered attention for its potential biological activities, including anti-inflammatory, antioxidant, and protective effects against cellular damage. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

This compound is characterized by its glycosylated structure, which enhances its solubility and bioavailability compared to its aglycone counterpart, luteolin. The chemical formula is CHO, and it is primarily found in plants such as Mentha pulegium and Ligustrum vulgare.

1. Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In a study involving lipopolysaccharide (LPS)-stimulated RAW 264.7 cells, this compound was shown to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2), markers of inflammation. The IC values for NO production were found to be 22.7 µM for this compound compared to 13.9 µM for luteolin, indicating a lesser potency but still notable anti-inflammatory activity .

| Compound | IC for NO (µM) | IC for PGE2 (µM) |

|---|---|---|

| Luteolin | 13.9 | 7.4 |

| This compound | 22.7 | 15.0 |

The mechanism of action involves the inhibition of NF-κB activation, which plays a crucial role in the expression of inflammatory mediators .

2. Antioxidant Activity

This compound also demonstrates strong antioxidant properties. Its ability to scavenge free radicals contributes to cellular protection against oxidative stress. A study on the methanolic extract of Mentha pulegium, which contains this compound, showed significant antioxidant activity measured through various assays including DPPH and ABTS .

Case Study: Protection Against High-Glucose-Induced Toxicity

A recent study explored the protective effects of this compound on RIN-5F cells subjected to high glucose conditions, simulating diabetic stress. The findings indicated that this compound significantly reduced cell death and oxidative stress markers in these cells, suggesting its potential as a therapeutic agent in diabetes management .

Case Study: Antimicrobial Properties

In another investigation, extracts containing this compound were evaluated for their antimicrobial effects against pathogenic bacteria. The results highlighted that luteolin derivatives exhibited synergistic antibacterial activity when combined with other phytochemicals, reinforcing the potential use of these compounds in developing natural antimicrobial agents .

Summary of Findings

The biological activities of this compound are summarized as follows:

- Anti-inflammatory : Inhibits NO and PGE2 production; affects NF-κB signaling.

- Antioxidant : Scavenges free radicals; protects against oxidative damage.

- Antimicrobial : Exhibits synergistic effects with other compounds against pathogens.

特性

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O15/c1-9-20(32)22(34)24(36)26(39-9)38-8-18-21(33)23(35)25(37)27(42-18)40-11-5-14(30)19-15(31)7-16(41-17(19)6-11)10-2-3-12(28)13(29)4-10/h2-7,9,18,20-30,32-37H,8H2,1H3/t9-,18+,20-,21+,22+,23-,24+,25+,26+,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGYBYJXAXUBTQF-FOBVWLSUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201313731 | |

| Record name | Luteolin 7-O-rutinoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201313731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

594.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20633-84-5 | |

| Record name | Luteolin 7-O-rutinoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20633-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Scolymoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020633845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Luteolin 7-O-rutinoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201313731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SCOLYMOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LDM9NL7QUS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。